molecular formula C6H7BrN6 B1519872 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole CAS No. 1020248-97-8

5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole

Cat. No. B1519872
CAS RN: 1020248-97-8
M. Wt: 243.06 g/mol
InChI Key: BQDCYJGULMDRIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is 299.12 . The InChI code is 1S/C11H11BrN2O3/c1-6-10 (12)7 (2)14 (13-6)5-8-3-4-9 (17-8)11 (15)16/h3-4H,5H2,1-2H3, (H,15,16) .


Physical And Chemical Properties Analysis

The physical form of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is solid . It has a boiling point of 207 and a melting point of 208-209 .

Scientific Research Applications

Synthesis of Derivatives

  • Stepanova and Stepanov (2017) explored the synthesis of 12 new derivatives of 5-(pyrazole-1-yl)tetrazoles. They utilized commercially available 5-aminotetrazole, oxidizing it with potassium permanganate and treating the resulting mixture with bromine to produce 4-bromoderivatives of 5-(pyrazole-1-yl)tetrazoles.

Applications in Photophysical Studies

  • Stagni et al. (2008) studied heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including the bromo-containing species, for their redox and emission properties. This research contributes to the understanding of electronic properties and emission color tuning in photophysical applications (Stagni et al., 2008).

Use in Organic Synthesis and Catalysis

  • An et al. (2013) designed and synthesized laser-activatable tetrazoles for fast and fluorogenic red-emitting 1,3-dipolar cycloaddition reactions. These tetrazoles, including bithiophene-substituted variants, showed potential as fluorogenic probes for detecting alkenes in biological contexts (An et al., 2013).

Biological and Medicinal Applications

  • Heppekausen, Klapötke, and Sproll (2009) synthesized nitrogen-rich tetrazenes, including derivatives from tetrazolylhydrazines, for potential use in energetic compounds. The study examined their synthesis, characterization, and sensitivity towards impact and friction (Heppekausen et al., 2009).

Material Science and Photovoltaic Applications

  • Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers and copolymerized them for applications in photovoltaic devices. They investigated the optical properties, electrochemical behavior, and energy levels of these copolymers, highlighting the role of tetrazoles in photovoltaic material science (Zhou et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H314 . Precautionary statements include P260;P271;P280 .

properties

IUPAC Name

5-(4-bromo-3,5-dimethylpyrazol-1-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN6/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h1-2H3,(H,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDCYJGULMDRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NNN=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654654
Record name 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole

CAS RN

1020248-97-8
Record name 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole

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